molecular formula C27H35N3O3S B6485362 4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-pentylcyclohexane-1-carboxamide CAS No. 932500-10-2

4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-pentylcyclohexane-1-carboxamide

Cat. No. B6485362
CAS RN: 932500-10-2
M. Wt: 481.7 g/mol
InChI Key: SIHMYILOEWBSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-pentylcyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C27H35N3O3S and its molecular weight is 481.7 g/mol. The purity is usually 95%.
The exact mass of the compound 4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-pentylcyclohexane-1-carboxamide is 481.23991316 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-pentylcyclohexane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-pentylcyclohexane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “AKOS002039206” (also known as “F3167-1044” or “4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-pentylcyclohexane-1-carboxamide”), focusing on six unique applications:

Anticancer Research

The compound AKOS002039206 has shown potential in anticancer research due to its unique structure, which may inhibit specific cancer cell growth pathways. Studies have indicated that compounds with similar thieno[3,2-d]pyrimidin structures can interfere with the proliferation of cancer cells by targeting enzymes critical for cell division . This makes it a promising candidate for developing new cancer therapies.

Neuroprotective Agents

Research has suggested that AKOS002039206 could be explored as a neuroprotective agent. Its ability to modulate oxidative stress and reduce neuronal damage is of particular interest. Compounds with similar structures have been found to protect neurons from oxidative damage, which is a key factor in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

The anti-inflammatory properties of AKOS002039206 are another area of interest. The compound’s structure allows it to inhibit specific inflammatory pathways, potentially reducing inflammation in various conditions. This could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

AKOS002039206 has potential applications in antimicrobial research. Its unique chemical structure may enable it to act against a broad spectrum of bacteria and fungi. Research on similar compounds has shown effectiveness in disrupting microbial cell walls and inhibiting their growth . This makes it a candidate for developing new antimicrobial agents.

Antioxidant Properties

The compound’s antioxidant properties are also noteworthy. AKOS002039206 can neutralize free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage and aging, and it could be applied in developing supplements or drugs aimed at reducing oxidative stress-related damage .

Enzyme Inhibition Studies

AKOS002039206 can be used in enzyme inhibition studies due to its ability to bind to and inhibit specific enzymes. This is particularly useful in understanding enzyme functions and developing enzyme inhibitors as therapeutic agents. The compound’s structure allows it to interact with enzyme active sites, making it a valuable tool in biochemical research .

properties

IUPAC Name

4-[[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-pentylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O3S/c1-3-4-5-14-28-25(31)22-11-9-20(10-12-22)17-30-26(32)24-23(13-15-34-24)29(27(30)33)18-21-8-6-7-19(2)16-21/h6-8,13,15-16,20,22H,3-5,9-12,14,17-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHMYILOEWBSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide

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